O-ethyl benzoylthiocarbamate
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Overview
Description
O-ethyl benzoylthiocarbamate is an organic compound with the molecular formula C10H11NO2S It is a thiocarbamate derivative, characterized by the presence of a benzoyl group attached to a thiocarbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
O-ethyl benzoylthiocarbamate can be synthesized through several methods. One common approach involves the reaction of benzoyl chloride with potassium thiocyanate to form benzoyl isothiocyanate, which is then reacted with ethanol to yield this compound . The reaction conditions typically involve the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
O-ethyl benzoylthiocarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the thiocarbamate group to a thiol or amine.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
O-ethyl benzoylthiocarbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of novel drugs.
Mechanism of Action
The mechanism of action of O-ethyl benzoylthiocarbamate involves its interaction with specific molecular targets. The thiocarbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing inhibitors .
Comparison with Similar Compounds
Similar Compounds
- O-methyl benzoylthiocarbamate
- O-propyl benzoylthiocarbamate
- O-butyl benzoylthiocarbamate
Uniqueness
O-ethyl benzoylthiocarbamate is unique due to its specific ethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. The presence of the benzoyl group also enhances its stability and biological activity, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
6958-78-7 |
---|---|
Molecular Formula |
C10H11NO2S |
Molecular Weight |
209.27 g/mol |
IUPAC Name |
O-ethyl N-benzoylcarbamothioate |
InChI |
InChI=1S/C10H11NO2S/c1-2-13-10(14)11-9(12)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,11,12,14) |
InChI Key |
GCMIBRWGMZXOOW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=S)NC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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